molecular formula C19H18N2O4S B11024429 methyl 4-{[4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanoyl]amino}benzoate

methyl 4-{[4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanoyl]amino}benzoate

Cat. No.: B11024429
M. Wt: 370.4 g/mol
InChI Key: CTUIAAUZEOKXDT-UHFFFAOYSA-N
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Description

Methyl 4-{[4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanoyl]amino}benzoate is a complex organic compound that features a benzothiazole ring, a benzoate ester, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanoyl]amino}benzoate typically involves multiple steps. One common method starts with the preparation of the benzothiazole core, which can be synthesized through the condensation of 2-aminobenzenethiol with a suitable nitrile under copper-catalyzed conditions . The resulting benzothiazole is then reacted with a butanoyl chloride derivative to introduce the butanoyl group. Finally, the benzoate ester is formed through esterification with methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanoyl]amino}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives of the original compound.

Mechanism of Action

The mechanism of action of methyl 4-{[4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanoyl]amino}benzoate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The benzothiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction may involve hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in the target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-{[4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanoyl]amino}benzoate is unique due to its combination of a benzothiazole ring, a benzoate ester, and an amide linkage. This structure imparts a range of chemical and biological properties that are not commonly found in other compounds.

Properties

Molecular Formula

C19H18N2O4S

Molecular Weight

370.4 g/mol

IUPAC Name

methyl 4-[4-(3-oxo-1,2-benzothiazol-2-yl)butanoylamino]benzoate

InChI

InChI=1S/C19H18N2O4S/c1-25-19(24)13-8-10-14(11-9-13)20-17(22)7-4-12-21-18(23)15-5-2-3-6-16(15)26-21/h2-3,5-6,8-11H,4,7,12H2,1H3,(H,20,22)

InChI Key

CTUIAAUZEOKXDT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CCCN2C(=O)C3=CC=CC=C3S2

Origin of Product

United States

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